Predicted EGFR Binding Affinity Advantage Over 4-Methoxy Analog via Molecular Docking
In the broader 2-arylquinazoline benzamide class, the ortho-methoxy substitution on the terminal phenyl ring (as in the target compound) is predicted by molecular docking to confer a stronger binding pose in the EGFR active site compared to a para-methoxy analog. While direct IC50 data for this specific compound is not publicly available, docking studies on related 2-phenylquinazoline derivatives show that an ortho-methoxy group can increase the Glide docking score by approximately 0.5-1.0 units compared to the para-substituted counterpart, correlating with improved ΔG binding values [1]. This computational SAR trend supports the selection of the 2-methoxyphenyl variant for programs where maximal EGFR hinge-region interaction is hypothesized.
| Evidence Dimension | Predicted EGFR binding affinity (Glide docking score difference) |
|---|---|
| Target Compound Data | Ortho-methoxy substitution; docking score advantage of ~0.5-1.0 units over para-methoxy analog (predicted from class SAR) |
| Comparator Or Baseline | 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide (para-methoxy analog, CAS 313398-13-9) |
| Quantified Difference | Approximately 0.5-1.0 unit improvement in docking score |
| Conditions | In silico molecular docking using Glide SP/XP protocols on EGFR kinase domain (PDB: 1M17); class-level extrapolation from published 2-arylquinazoline SAR |
Why This Matters
This difference can be decisive for users requiring a specific electronic profile on the benzamide ring to optimize kinase hinge-binding interactions, making the ortho-methoxy variant a strategically distinct choice over its para-substituted analog.
- [1] Evren, A.E., et al. (2024). Pharmacophore-Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. Advanced Theory and Simulations, 7(12), 2400811. View Source
